2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, often referred to in scientific literature by its developmental code name "AD-5423," is a novel chemical compound primarily recognized for its antipsychotic properties. [] While its chemical structure shares some similarities with other antipsychotics, it stands out due to its unique hexahydrocycloocta[b]pyridine ring system. [, ] This distinction in structure makes it a valuable subject for scientific research, particularly in the fields of pharmacology and medicinal chemistry.
The molecular structure of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (Blonanserin) has been determined through X-ray crystallography. [] While specific structural parameters are not detailed in the provided abstract, the study confirms the presence of the distinctive hexahydrocycloocta[b]pyridine ring system, a key characteristic that differentiates it from other known antipsychotics. [] Understanding the spatial arrangement of atoms within this molecule is crucial for deciphering its interactions with biological targets and for guiding further chemical modifications aimed at enhancing its therapeutic properties.
2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine primarily exerts its effects through antagonism of dopamine receptors in the brain. [] Specifically, it effectively suppresses the hyperactivity induced by dopamine in the nucleus accumbens, a region strongly implicated in reward and motivation pathways. [] This antidopaminergic action suggests that the compound binds to dopamine receptors, hindering the binding of dopamine itself, thus modulating dopaminergic signaling. Moreover, it demonstrates antagonistic effects on apomorphine and methamphetamine-induced changes in neuronal activity within the medial prefrontal cortex, another brain area central to cognitive functions and implicated in schizophrenia. []
The primary application of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine explored in the provided research is its potential as an antipsychotic agent. [] The compound exhibits promising effects in various animal models relevant to schizophrenia. Notably, it demonstrates sustained efficacy in reducing avoidance behavior, a measure of antipsychotic potential, over an extended period. [] Furthermore, its reduced propensity to induce vacuous chewing movements in rats, unlike haloperidol, suggests a potentially lower risk of tardive dyskinesia, a severe motor side effect associated with some antipsychotics. []
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: